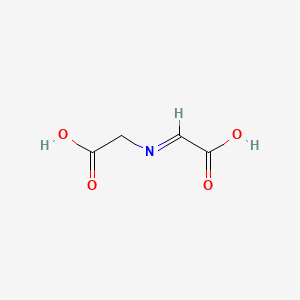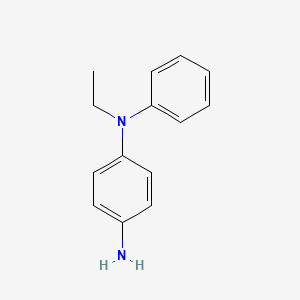
Phenoxathiine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxathiine-4-carbohydrazide is a chemical compound that belongs to the class of heterocyclic compounds containing sulfur and nitrogen atoms It is derived from phenoxathiine, a sulfur-containing heterocycle, and carbohydrazide, a derivative of hydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenoxathiine-4-carbohydrazide can be synthesized through a multi-step process involving the functionalization of phenoxathiine and subsequent reaction with carbohydrazide. One common method involves the initial formation of phenoxathiine-4-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with carbohydrazide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Phenoxathiine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxathiine-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the phenoxathiine ring.
Aplicaciones Científicas De Investigación
Phenoxathiine-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of phenoxathiine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Phenoxathiine-4-carbohydrazide can be compared with other similar compounds, such as:
Phenothiazine: Another sulfur-containing heterocycle with similar structural features.
Thianthrene: A related compound with sulfur and nitrogen atoms in its ring structure.
Acridine: A nitrogen-containing heterocycle with similar applications in biology and medicine.
This compound is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further research is needed to fully explore its applications and mechanisms of action.
Propiedades
Número CAS |
5453-75-8 |
|---|---|
Fórmula molecular |
C13H10N2O2S |
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
phenoxathiine-4-carbohydrazide |
InChI |
InChI=1S/C13H10N2O2S/c14-15-13(16)8-4-3-7-11-12(8)17-9-5-1-2-6-10(9)18-11/h1-7H,14H2,(H,15,16) |
Clave InChI |
XHWZCJKPJAVTSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC3=C(C=CC=C3S2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


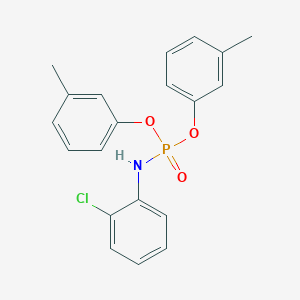
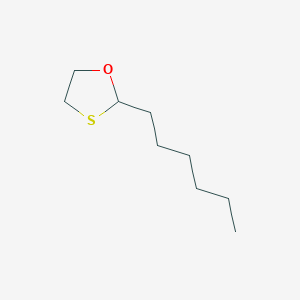
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)

amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)
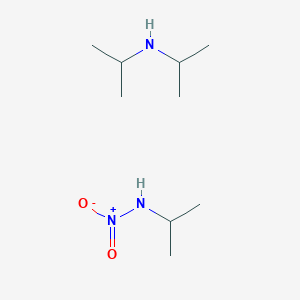
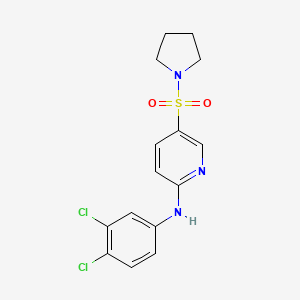
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
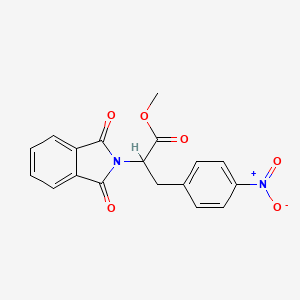
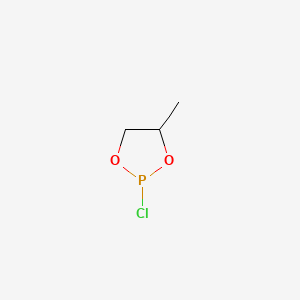
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
